molecular formula C25H18N4O2 B2868094 N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-2-carboxamide CAS No. 921521-81-5

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-2-carboxamide

Cat. No.: B2868094
CAS No.: 921521-81-5
M. Wt: 406.445
InChI Key: HVDCOWTZTCGMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-2-carboxamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a methyl group at position 2 and an aryl group at position 3. This structural framework is commonly explored in medicinal chemistry for kinase inhibition, as pyrido-pyrimidinones are known ATP-competitive inhibitors .

Properties

IUPAC Name

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2/c1-16-27-23-22(7-4-14-26-23)25(31)29(16)21-12-10-20(11-13-21)28-24(30)19-9-8-17-5-2-3-6-18(17)15-19/h2-15H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDCOWTZTCGMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . For N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-2-carboxamide, the synthesis may involve the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., compounds from ): These analogs, such as 2-[4-(difluoromethoxy)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, replace the pyrido[2,3-d]pyrimidinone core with a pyrido[1,2-a]pyrimidinone system. Piperazine or methylpiperazine substituents (e.g., 7-[(3S)-3-methylpiperazin-1-yl]) enhance solubility and modulate pharmacokinetics compared to the naphthalene carboxamide in the target compound .
  • 1,4-Dihydro-naphthyridine-3-carboxamides (e.g., compound 67 in ): N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide substitutes the pyrido-pyrimidinone core with a naphthyridine scaffold. In contrast, the target compound’s naphthalene carboxamide offers planar rigidity for target binding .

Substituent Effects

  • Aryl Groups: The target compound’s 4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl group provides a meta-substituted phenyl linkage, optimizing steric alignment with kinase active sites. In contrast, analogs like 2-[3-(dimethylamino)phenyl]-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one use ortho- or para-substituted aryl groups, which may alter binding orientation .
  • Carboxamide Variations : The naphthalene-2-carboxamide in the target compound contrasts with the adamantyl-carboxamide in compound 66. Adamantyl’s bulkiness may reduce solubility but enhance hydrophobic interactions, whereas naphthalene’s planar structure favors stacking with aromatic residues in enzymes .

Research Findings and Implications

  • Synthetic Challenges : Compound 67’s low yield (25%) highlights difficulties in introducing bulky adamantyl groups, a hurdle that may also apply to the target compound’s naphthalene carboxamide synthesis .
  • Pharmacokinetic Trade-offs : Piperazine-containing analogs () prioritize solubility, while adamantyl/naphthalene derivatives () favor target affinity via hydrophobic interactions. The target compound’s balance between these traits remains to be validated .
  • Biological Activity: Pyrido-pyrimidinones are often potent kinase inhibitors (e.g., EGFR, VEGFR). The naphthalene carboxamide’s rigidity may improve selectivity over ATP-binding sites compared to flexible piperazine chains .

Biological Activity

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate starting materials followed by cyclization and functionalization to form the desired structure.

Synthetic Route Overview:

  • Condensation : Reacting 2-aminopyridine with aldehydes.
  • Cyclization : Formation of the pyrido[2,3-d]pyrimidine core.
  • Functionalization : Introduction of naphthalene and carboxamide groups.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that related compounds with similar structures exhibit significant antibacterial and antimycobacterial properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been evaluated against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
4c12.5E. coli
4e25S. aureus
4g15M. tuberculosis

These results suggest that modifications to the pyrido[2,3-d]pyrimidine structure can enhance antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, derivatives were tested on renal carcinoma cell lines (RFX 393), showing IC50 values indicating their potency:

CompoundIC50 (µM)Cell Line
6s11.70RFX 393
6t19.92RFX 393

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in cellular processes.
  • DNA Interaction : Some derivatives may interact with DNA or RNA, disrupting replication or transcription.
  • Cell Cycle Modulation : Evidence suggests these compounds can alter cell cycle progression, particularly affecting G0–G1 phase transitions.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antibacterial Efficacy : A study evaluated various derivatives against resistant strains of bacteria, demonstrating significant activity compared to standard antibiotics.
  • Cancer Cell Studies : In vitro assays showed that treatment with the compound led to increased apoptosis rates in cancer cells, suggesting a potential role in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.